

1-Phenylpropan-1-amine chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Phenylpropan-1-amine**

Cat. No.: **B1219004**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **1-Phenylpropan-1-amine**

Abstract

1-Phenylpropan-1-amine, also known as α -ethylbenzylamine, is a primary amino compound and a member of the phenylalkylamine class.^{[1][2][3]} It is a chiral molecule, existing as two distinct enantiomers, (S)- and (R)-**1-phenylpropan-1-amine**. This document provides a comprehensive overview of its core chemical and physical properties, spectroscopic data, synthesis protocols, and safety information. It serves as a technical resource for researchers, scientists, and professionals in drug development and organic synthesis, where it is utilized as a precursor and building block for various target molecules, including pharmaceuticals and sweeteners.^{[4][5][6]}

Chemical and Physical Properties

1-Phenylpropan-1-amine is a colorless to light yellow liquid at room temperature.^{[4][5][6]} Its properties are influenced by its stereochemistry, with some variations observed between the racemic mixture and individual enantiomers. The quantitative data for the racemic mixture and the (S)-enantiomer are summarized below.

Table 1: Identifiers and General Properties

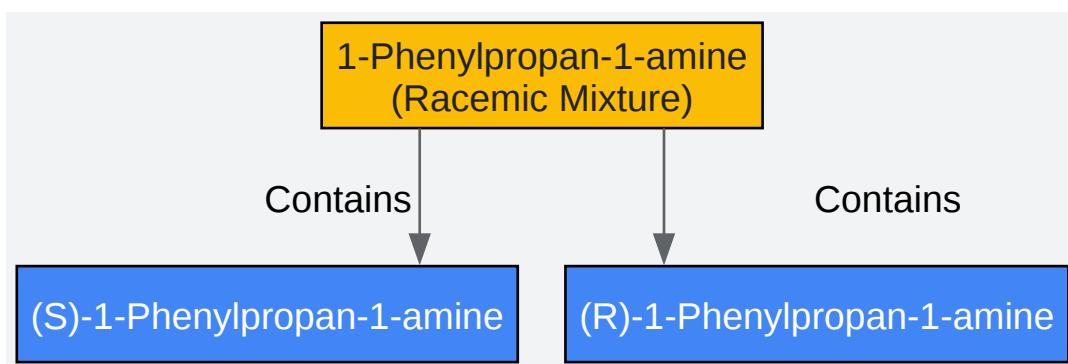

Property	Value	Source(s)
IUPAC Name	1-phenylpropan-1-amine	[1][2]
Synonyms	α -Ethylbenzylamine, 1- Phenylpropylamine	[1][2][7]
CAS Number	2941-20-0 (Racemate)	[1][2][7][8]
3789-59-1 ((S)-enantiomer)	[5][6][9]	
Molecular Formula	$C_9H_{13}N$	[1][2][4][5][7][10]
Molecular Weight	135.21 g/mol	[2][4][7][9]
Appearance	Clear, colorless to light yellow liquid	[4][5][6]

Table 2: Physical and Chemical Data

Property	Value (Racemate)	Value ((S)- enantiomer)	Source(s)
Density	0.938 g/mL at 25 °C	0.94 g/mL	[3][5][6][7]
Boiling Point	204-205 °C at 760 mmHg	205 °C at 760 mmHg	[1][5][7][10][11]
Melting Point	12 °C	-69 °C	[5][6][10][12]
Flash Point	~77-85 °C	85.1 °C	[5][7][10]
Water Solubility	3.4 g/L at 25 °C	Not specified	[1]
Refractive Index	$n_{20/D}$ 1.519	$n_{20/D}$ 1.52	[3][6][7]
pKa (Predicted)	9.34 ± 0.10	Not specified	[1][7]
LogP	1.97	Not specified	[1][10]
Optical Rotation	Not applicable	$[\alpha]_{20/D} = -16$ to -19° ($c=1$ in $CHCl_3$)	[6]

Stereochemistry

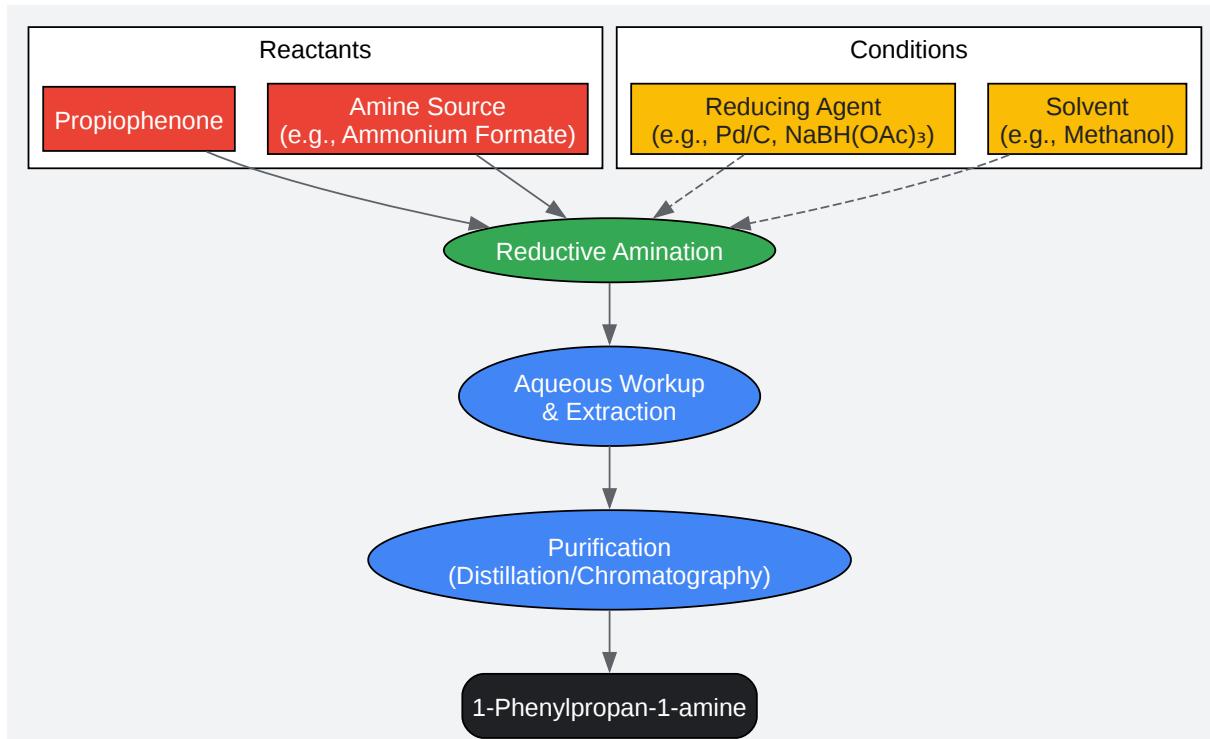
1-Phenylpropan-1-amine possesses a chiral center at the carbon atom bonded to the phenyl and amino groups. This gives rise to two enantiomers, (R)- and (S)-**1-phenylpropan-1-amine**. The (S)-enantiomer, in particular, is a valuable chiral building block in asymmetric synthesis.^[5] [6] It is used in the synthesis of L-aspartyl-D-amino amide sweeteners, which are reported to have a sweetness potency 2000 times that of a 10% sucrose solution.^[5]

[Click to download full resolution via product page](#)

Figure 1: Relationship between racemic **1-Phenylpropan-1-amine** and its enantiomers.

Experimental Protocols

Synthesis via Reductive Amination


Reductive amination of propiophenone is a common and effective method for synthesizing **1-phenylpropan-1-amine**. This can be achieved using various reagents and conditions.

Methodology: This protocol is a generalized procedure based on common reductive amination techniques.^{[13][14]}

- Reaction Setup: To a solution of propiophenone (1.0 equivalent) in an anhydrous solvent such as methanol or dichloromethane (DCM) under an inert atmosphere, add an amine source (e.g., ammonium formate, 10 equivalents).
- Reduction: For methods using a catalyst, add 10% Palladium on carbon (Pd/C) (0.04 equivalents) and stir the mixture under reflux.^[13] Alternatively, for methods using a chemical

reductant, cool the mixture to 0 °C, stir for 15 minutes, then add sodium triacetoxyborohydride (2.0 equivalents) portion-wise.[14]

- Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours (typically 3-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[14] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography or distillation to yield **1-phenylpropan-1-amine**.

[Click to download full resolution via product page](#)

Figure 2: General workflow for the synthesis of **1-Phenylpropan-1-amine**.

Synthesis via Mitsunobu Reaction

An alternative synthesis route starts from 1-phenyl-propan-1-ol.[\[1\]](#)

Methodology: This protocol involves a solid-phase reaction, a Mitsunobu reaction, and a decarboxylation step.[\[1\]](#)

- Mitsunobu Reaction: A resin-bound carbamate (resin-CH₂OCONHCOOtBu) is reacted with 1-phenyl-propan-1-ol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in a solvent mixture of tetrahydrofuran (THF) and 1,2-dichloroethane.

- Reaction Time: The reaction is typically carried out for approximately 12 hours.
- Deprotection/Decarboxylation: The resulting intermediate is treated with trifluoroacetic acid (TFA) for about 4 hours to remove the protecting group and induce decarboxylation, yielding the final amine.
- Yield: This method has been reported to produce a yield of approximately 85%.[\[1\]](#)

Biological Context and Applications

While this guide focuses on chemical properties, the compound's biological relevance is notable. **1-Phenylpropan-1-amine** is a structural analog of amphetamine and methamphetamine and can serve as a precursor in their synthesis.[\[4\]](#)[\[15\]](#)[\[16\]](#) Its derivatives are investigated for various pharmaceutical applications. The chiral nature of the molecule is particularly important in drug development, as different enantiomers can exhibit distinct pharmacological activities.[\[6\]](#)

Safety and Handling

1-Phenylpropan-1-amine is classified as a hazardous substance and requires careful handling.

- GHS Hazard Statements: H301 (Toxic if swallowed), H314 (Causes severe skin burns and eye damage), and H411 (Toxic to aquatic life with long-lasting effects).[\[2\]](#)[\[9\]](#)
- Signal Word: Danger.[\[2\]](#)[\[9\]](#)[\[10\]](#)
- Precautions: Use in a well-ventilated area.[\[17\]](#) Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[\[1\]](#) Avoid contact with skin and eyes. [\[17\]](#) Keep away from heat, sparks, and open flames.[\[18\]](#)
- Storage: Store in a tightly closed container in a cool, well-ventilated place.[\[18\]](#)

In case of accidental contact, immediately flush eyes or skin with plenty of water and seek medical advice.[\[1\]](#) If swallowed, call a poison control center or doctor immediately.[\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 1-Phenylpropan-1-amine | C9H13N | CID 18054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Phenylpropan-1-amine | 2941-20-0 [chemicalbook.com]
- 4. 1-Phenylpropan-1-amine | CymitQuimica [cymitquimica.com]
- 5. (S)-1-Phenylpropan-1-amine CAS 3789-59-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chembk.com [chembk.com]
- 8. 1-Phenylpropan-1-amine | 2941-20-0 [chemicalbook.com]
- 9. (1S)-1-phenylpropan-1-amine | C9H13N | CID 6993773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-phenylpropylamine | CAS#:2941-20-0 | Chemsoc [chemsoc.com]
- 11. Phenylpropylamines | Fisher Scientific [fishersci.com]
- 12. Page loading... [guidechem.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. Amphetamine - Wikipedia [en.wikipedia.org]
- 16. Methamphetamine - Wikipedia [en.wikipedia.org]
- 17. echemi.com [echemi.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [1-Phenylpropan-1-amine chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1219004#1-phenylpropan-1-amine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com